1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. The compound incorporates a thiophene ring, a chroman moiety, and a piperidinone unit, making it a unique and versatile molecule. Thiophene derivatives are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carboxylic acid with a suitable chroman derivative, followed by cyclization with a piperidinone precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for such complex molecules may involve optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological or chemical properties .
Scientific Research Applications
1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other thiophene-containing spiro compounds, such as:
Spiroindole derivatives: Known for their anticancer and antimicrobial activities.
Spirooxindole derivatives: Used in drug design for their diverse biological activities.
The uniqueness of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of a thiophene ring with a chroman and piperidinone moiety, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1'-(thiophene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-14-12-18(22-15-5-2-1-4-13(14)15)7-9-19(10-8-18)17(21)16-6-3-11-23-16/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXSVMPNMRKFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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